3,5-Dichloro-2-hydroxybenzohydrazide
Description
3,5-Dichloro-2-hydroxybenzohydrazide is a substituted benzohydrazide derivative characterized by a hydroxy group at the 2-position and chlorine atoms at the 3- and 5-positions on the aromatic ring, with a hydrazide (-CONHNH₂) functional group. The hydrazide group enables reactivity with aldehydes or ketones to form hydrazones, which are critical in coordination chemistry, pharmaceuticals, and agrochemicals. For instance, dichlorophenyl-substituted compounds are associated with pesticidal applications, as seen in procymidone and vinclozolin .
Properties
CAS No. |
50848-92-5 |
|---|---|
Molecular Formula |
C7H6Cl2N2O2 |
Molecular Weight |
221.04 g/mol |
IUPAC Name |
3,5-dichloro-2-hydroxybenzohydrazide |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-3-1-4(7(13)11-10)6(12)5(9)2-3/h1-2,12H,10H2,(H,11,13) |
InChI Key |
WOTZANPDDBWJTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)NN)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of 3,5-Dichloro-2-hydroxybenzohydrazide can be accomplished through several general approaches, each with distinct advantages depending on starting material availability and reaction conditions.
From Ester Precursors
The most common and straightforward approach involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid methyl ester with hydrazine hydrate. This nucleophilic acyl substitution reaction proceeds through the following mechanism:
- Nucleophilic attack of hydrazine on the carbonyl carbon of the ester
- Formation of a tetrahedral intermediate
- Elimination of methanol
- Formation of the hydrazide product
The reaction can be represented as:
3,5-dichloro-2-hydroxybenzoic acid methyl ester + NH₂NH₂·H₂O → this compound + CH₃OH
From Acid Chlorides
Another common approach involves the conversion of 3,5-dichloro-2-hydroxybenzoic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with hydrazine hydrate. This two-step process often provides better yields in shorter reaction times compared to the direct ester route.
From Aldehydes
A less common but viable approach involves the oxidation of 3,5-dichloro-2-hydroxybenzaldehyde to the corresponding carboxylic acid, followed by esterification and subsequent reaction with hydrazine hydrate.
Specific Preparation Methods
Method 1: Synthesis from Methyl Ester
This method represents the most documented approach for the preparation of this compound.
Reaction Parameters
| Parameter | Condition | Notes |
|---|---|---|
| Starting Material | 3,5-dichloro-2-hydroxybenzoic acid methyl ester | High purity recommended |
| Hydrazine Source | Hydrazine monohydrate (NH₂NH₂·H₂O) | 80-100% concentration |
| Solvent | Methanol | Anhydrous conditions preferred |
| Temperature | Reflux (65-70°C) | Lower temperatures result in longer reaction times |
| Reaction Time | 3-4 hours | Monitored by TLC |
| Molar Ratio | 1:3 (ester:hydrazine) | Excess hydrazine ensures complete conversion |
Detailed Procedure
- Dissolve 3,5-dichloro-2-hydroxybenzoic acid methyl ester (2.27 mmol, 500 mg) in methanol (15 mL) in a round-bottom flask equipped with a reflux condenser.
- Add hydrazine monohydrate (5 mL, excess) to the solution.
- Heat the reaction mixture under reflux for 3 hours. A white solid typically forms during the reaction.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, evaporate the solvent and excess hydrazine under reduced pressure.
- The crude product obtained is typically a white solid with sufficient purity for most applications.
- For higher purity, recrystallize from a suitable solvent system such as ethanol/water.
The yield of this reaction is reported to be nearly quantitative (95-100%) under optimized conditions.
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:
- ¹H NMR (DMSO-d₆): Expected signals for aromatic protons and NH/NH₂ protons
- ¹³C NMR (DMSO-d₆): Signals corresponding to aromatic carbons and carbonyl carbon
- Mass Spectrometry: Molecular ion peak at m/z corresponding to the molecular weight (expected around 221 for C₇H₆Cl₂N₂O₂)
- IR Spectroscopy: Characteristic bands for N-H stretching (3200-3400 cm⁻¹), C=O stretching (1650-1680 cm⁻¹), and O-H stretching (3500-3700 cm⁻¹)
Method 2: Synthesis via Acid Chloride Formation
This method involves a two-step process starting from 3,5-dichloro-2-hydroxybenzoic acid.
Reaction Parameters
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1. Acid Chloride Formation | 3,5-dichloro-2-hydroxybenzoic acid, SOCl₂ | 70-80°C, 2-4 hours | Performed under anhydrous conditions |
| 2. Hydrazide Formation | Acid chloride, NH₂NH₂·H₂O | 0-5°C initially, then room temperature, 2-3 hours | Controlled addition of hydrazine |
Detailed Procedure
Step 1: Acid Chloride Formation
- Place 3,5-dichloro-2-hydroxybenzoic acid (1 equivalent) in a dry, round-bottom flask under nitrogen atmosphere.
- Add anhydrous solvent (typically dichloromethane or toluene).
- Add thionyl chloride (2-3 equivalents) dropwise at room temperature.
- Heat the reaction mixture to reflux for 2-4 hours.
- Remove excess thionyl chloride and solvent under reduced pressure.
- The resulting acid chloride is typically used immediately in the next step without isolation due to its sensitivity to moisture.
Step 2: Hydrazide Formation
- Dissolve the acid chloride in anhydrous tetrahydrofuran (THF) or dioxane and cool to 0-5°C in an ice bath.
- Add hydrazine hydrate (3-4 equivalents) dropwise while maintaining the temperature below 5°C.
- After complete addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- Pour the reaction mixture into cold water and extract with ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent.
This method typically provides yields of 65-80%, depending on reaction conditions and purification efficiency.
Method 3: Alternative Synthetic Approaches
From 3,5-Dichloro-2-hydroxybenzaldehyde
This approach involves the conversion of 3,5-dichloro-2-hydroxybenzaldehyde to the target hydrazide through a multi-step process:
- Oxidation of the aldehyde to carboxylic acid using potassium permanganate or other oxidizing agents
- Esterification of the carboxylic acid
- Reaction with hydrazine hydrate to form the hydrazide
While this method is less direct, it may be advantageous when 3,5-dichloro-2-hydroxybenzaldehyde is more readily available than other precursors.
Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies have explored microwave-assisted synthesis of benzohydrazides, which offers several advantages:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 3-4 hours | 10-30 minutes |
| Solvent Usage | Higher volume | Reduced volume |
| Energy Consumption | Higher | Lower |
| Yield | 65-95% | 80-95% |
A typical microwave-assisted procedure involves:
- Combining 3,5-dichloro-2-hydroxybenzoic acid methyl ester with excess hydrazine hydrate in methanol
- Irradiating the mixture in a microwave reactor at 100-120°C for 10-30 minutes
- Cooling and processing as described in the conventional methods
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the efficiency of the hydrazide formation reaction. Common solvents employed in the synthesis of this compound include:
| Solvent | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Methanol | Good solubility, easy workup | Lower boiling point | 85-95 |
| Ethanol | Environmentally friendly, good solubility | Slightly slower reaction | 80-90 |
| Isopropanol | Higher boiling point, good for reflux | Slightly lower solubility | 75-85 |
| THF | Good for acid chloride route | Water sensitivity | 70-85 |
| DMF | Excellent solubility, high boiling point | Difficult removal, toxicity concerns | 90-95 |
Methanol is generally preferred for the direct ester-hydrazine reaction due to its ability to dissolve both reactants while facilitating the reaction mechanism.
Temperature Control
Temperature plays a crucial role in the synthesis:
- Too low temperatures result in slow reaction rates and incomplete conversion
- Excessively high temperatures may lead to decomposition or side reactions
- For the ester method, reflux conditions (65-75°C for methanol) provide optimal results
- For the acid chloride method, initial low temperature (0-5°C) during hydrazine addition followed by room temperature reaction gives the best selectivity
Catalyst Considerations
While the reaction between esters and hydrazine typically proceeds without catalysts, certain additives can enhance reaction efficiency:
| Catalyst | Effect | Optimal Loading (mol%) |
|---|---|---|
| Acetic acid | Activates the carbonyl group | 5-10 |
| p-Toluenesulfonic acid | Increases electrophilicity of carbonyl | 2-5 |
| Lewis acids (e.g., ZnCl₂) | Coordinates with carbonyl oxygen | 1-3 |
Purification and Characterization
Isolation Techniques
The purification of this compound typically involves:
- Recrystallization : The most common method, typically using ethanol/water or methanol/water systems
- Column Chromatography : For difficult-to-purify samples, using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)
- Trituration : With appropriate solvents to remove impurities
Analytical Methods for Purity Assessment
| Method | Information Provided | Acceptance Criteria |
|---|---|---|
| Melting Point | Physical purity indicator | Sharp melting point within ±2°C of literature value |
| HPLC | Chemical purity, impurity profile | >98% purity |
| TLC | Reaction completion, purity | Single spot |
| Elemental Analysis | Elemental composition | Within ±0.4% of theoretical values |
Structural Confirmation
Complete structural characterization typically involves:
- NMR Spectroscopy : Both ¹H and ¹³C NMR to confirm structure
- Mass Spectrometry : To confirm molecular weight and fragmentation pattern
- IR Spectroscopy : To identify functional groups
- X-ray Crystallography : For absolute structural confirmation when necessary
Comparative Analysis of Preparation Methods
Efficiency Comparison
| Method | Advantages | Disadvantages | Overall Rating |
|---|---|---|---|
| Ester-Hydrazine | Simple procedure, high yield, mild conditions | Longer reaction time | ★★★★☆ |
| Acid Chloride | Faster reaction, good for scale-up | Moisture sensitivity, two-step process | ★★★☆☆ |
| Microwave-Assisted | Rapid reaction, energy efficient | Specialized equipment required | ★★★★★ |
| Aldehyde Route | Useful when aldehydes are available | Multiple steps, lower overall yield | ★★☆☆☆ |
Industrial Scale Considerations
For large-scale production of this compound, several factors require consideration:
- Safety : Hydrazine hydrate is highly toxic and potentially explosive; proper handling protocols are essential
- Cost-effectiveness : The ester route typically offers the best balance of reagent cost and yield
- Waste management : The acid chloride route generates more waste (including SOCl₂ byproducts)
- Process control : Temperature control is critical for all methods to ensure safety and yield
Green Chemistry Aspects
Recent trends in synthetic chemistry emphasize environmentally friendly approaches:
| Aspect | Traditional Methods | Green Alternatives |
|---|---|---|
| Solvent | Methanol, THF | Ethanol, Water/Ethanol mixtures |
| Energy | Conventional heating | Microwave, flow chemistry |
| Catalyst | Acid catalysts | Enzyme-catalyzed reactions |
| Reagents | Excess hydrazine | Stoichiometric amounts, recyclable systems |
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-hydroxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparison with Similar Compounds
Key Compounds:
3,5-Dichloro-2-hydroxybenzamide (CAS 17892-26-1): Molecular Formula: C₇H₅Cl₂NO₂. Functional Group: Amide (-CONH₂). Applications: Intermediate in agrochemical synthesis . Contrast: Lacks the hydrazide (-CONHNH₂) group, reducing its ability to form hydrazones compared to 3,5-Dichloro-2-hydroxybenzohydrazide.
(E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide :
- Structure : Hydrazone derivative formed by condensing this compound with 2-methoxybenzaldehyde.
- Configuration : E-configuration about the C=N bond, stabilized by intramolecular O—H···N and N—H···O hydrogen bonds .
- Crystallography : Planar geometry with a dihedral angle of 5.4° between aromatic rings .
3-Chloro-N-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide methanol monosolvate: Substituents: Bromine atoms at 3,5-positions instead of chlorine. Solubility: Methanol solvate formation enhances solubility, a property critical for crystallization .
Table 1: Structural and Physical Property Comparison
Hydrogen Bonding and Crystallography
- Intramolecular Interactions :
- Crystal Packing: Methanol solvates (e.g., ) improve crystallinity via N—H···O interactions, whereas non-solvated analogs may exhibit lower melting points .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-Dichloro-2-hydroxybenzohydrazide, and how can reaction conditions be optimized?
- Methodology : A common approach involves refluxing substituted benzaldehyde derivatives with hydrazide precursors in ethanol under acidic catalysis (e.g., glacial acetic acid) . For this compound, stoichiometric ratios of 3,5-dichloro-2-hydroxybenzoic acid and hydrazine hydrate should be tested, with reaction times monitored via TLC. Post-reaction, solvent removal under reduced pressure and recrystallization using ethanol/water mixtures can yield pure crystals. Optimization requires adjusting temperature (80–100°C) and molar equivalents to minimize byproducts like unreacted hydrazine or oxidation derivatives .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.0 ppm, split due to chlorine substituents) and hydrazide NH groups (δ 9.0–10.5 ppm, broad). Chlorine-induced deshielding affects chemical shifts .
- IR : Confirm the presence of C=O (1650–1700 cm⁻¹) and N–H stretches (3200–3350 cm⁻¹). Hydroxy groups show broad O–H bands near 3300 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ should align with the molecular weight (e.g., ~235 g/mol for C₇H₅Cl₂N₂O₂), with fragmentation patterns indicating loss of Cl or NH₂ groups .
Advanced Research Questions
Q. How can crystallographic refinement using SHELX software resolve ambiguities in the molecular geometry of this compound?
- Methodology : SHELXL is ideal for small-molecule refinement. Key steps include:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data to resolve Cl and O positions .
- Hydrogen Bonding : Use SHELXPRO to model hydrogen bonds (e.g., N–H⋯O=C interactions) and refine thermal displacement parameters. Disordered Cl atoms may require PART instructions .
- Validation : Check R1/wR2 values (<5% for high-quality data) and validate using CCDC tools. Contradictions in bond lengths (e.g., C–Cl vs. C–O) often arise from poor data resolution or twinning .
Q. What mechanistic insights explain the bioactivity of this compound as a potential enzyme inhibitor?
- Methodology : Structural analogs like 3,5-dichloro-4-hydroxybenzoic acid exhibit bioactivity via salicylic acid-like pathways. For this compound:
- Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase (COX) or tyrosine phosphatase active sites. Chlorine atoms enhance hydrophobic binding, while the hydrazide group may chelate metal ions (e.g., Zn²⁺ in metalloenzymes) .
- Kinetic Assays : Compare IC₅₀ values with parent compounds under varying pH and ionic strength. Discrepancies in reported IC₅₀ may stem from assay conditions (e.g., buffer interference with hydrazide reactivity) .
Q. How can conflicting data on the compound’s thermal stability be resolved using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)?
- Methodology :
- DSC : Run heating/cooling cycles (10°C/min) to identify melting points (expected >200°C for hydrazides) and exothermic decomposition events. Discrepancies may arise from impurities or polymorphic forms .
- TGA : Monitor mass loss between 200–300°C. A sharp mass loss at ~250°C suggests decomposition of the hydrazide moiety, while gradual loss indicates sublimation. Compare results with crystallinity data (PXRD) to correlate stability with lattice energy .
Data Contradiction Analysis
Q. Why do studies report varying antibacterial efficacy for this compound derivatives?
- Analysis :
- Structural Variants : Derivatives with electron-withdrawing groups (e.g., –NO₂) may enhance activity against Gram-negative bacteria, while hydroxyl groups improve solubility but reduce membrane penetration .
- Assay Conditions : Differences in MIC values (e.g., 8–64 µg/mL) could arise from agar dilution vs. broth microdilution methods. Standardize using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
